[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate synthesis pathway
[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate synthesis pathway
An In-depth Technical Guide to the Synthesis of [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate, a substituted benzoxazole derivative of interest to researchers and professionals in drug development. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] This document outlines a multi-step synthesis, beginning from commercially available starting materials, and provides detailed mechanistic insights, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The unique structural features of the benzoxazole ring system allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate, incorporates a reactive chloromethyl group at the 2-position, a common precursor for further elaboration, and an ester functionality on the benzene ring, which can influence solubility and cell permeability.
Retrosynthetic Analysis and Proposed Forward Synthesis
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the formation of the benzoxazole ring, which is typically achieved through the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent.
Proposed Forward Synthesis Pathway:
The proposed forward synthesis commences with the commercially available 4-amino-3-hydroxybenzoic acid. The synthesis is designed in a sequence of steps that protect and modify the functional groups to build the target molecule.
Caption: Proposed synthetic pathway for [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of the target compound, including reagent quantities, reaction conditions, and purification methods.
Step 1: Esterification of 4-Amino-3-hydroxybenzoic acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester to prevent its participation in subsequent reactions.
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Reaction: 4-Amino-3-hydroxybenzoic acid is converted to Methyl 4-amino-3-hydroxybenzoate.
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Rationale: Fischer esterification is a classic and efficient method for this transformation. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.
Experimental Protocol:
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Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
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Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
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Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure Methyl 4-amino-3-hydroxybenzoate.
Step 2: Acylation of the Amino Group
The amino group of the methyl 4-amino-3-hydroxybenzoate is acylated with chloroacetyl chloride to introduce the precursor for the 2-(chloromethyl) group of the benzoxazole ring.
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Reaction: Methyl 4-amino-3-hydroxybenzoate reacts with chloroacetyl chloride to form Methyl 3-hydroxy-4-(2-chloroacetamido)benzoate.
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Rationale: The amino group is a stronger nucleophile than the hydroxyl group, leading to selective acylation at the nitrogen. Pyridine is used as a base to neutralize the HCl byproduct.
Experimental Protocol:
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Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (10 vol) under an inert atmosphere.
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Add pyridine (1.2 eq) and cool the solution to 0 °C.
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Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).
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Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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The crude product, Methyl 3-hydroxy-4-(2-chloroacetamido)benzoate, is often of sufficient purity for the next step, or can be recrystallized from ethanol.
Step 3: Reductive Cyclization to form the Benzoxazole Ring
This crucial step involves the formation of the benzoxazole ring through a reductive cyclization of the N-acylated aminophenol.
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Reaction: Methyl 3-hydroxy-4-(2-chloroacetamido)benzoate undergoes cyclization to form the 2-(chloromethyl)-1,3-benzoxazole core. This step is a well-established method for the synthesis of 2-substituted benzoxazoles.[4][5]
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Rationale: The amide carbonyl is first reduced to a hydroxyl group, which then undergoes an acid-catalyzed intramolecular cyclization with the adjacent phenolic hydroxyl group, followed by dehydration to form the oxazole ring. A one-pot procedure using a reducing agent followed by acid workup is often effective.
Experimental Protocol:
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Dissolve Methyl 3-hydroxy-4-(2-chloroacetamido)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) (15 vol).
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Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride (2.0 eq), portion-wise.
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Stir the reaction at room temperature for 1-2 hours.
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Acidify the reaction mixture carefully with 2 M HCl to promote cyclization and dehydration.
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Stir for an additional hour at room temperature.
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Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent and purify the residue by column chromatography to yield the 2-(chloromethyl)-1,3-benzoxazole intermediate.
Step 4: Reduction of the Ester and Acetylation
The methyl ester at the 5-position is reduced to a primary alcohol, which is then acetylated to give the final product.
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Reaction: The methyl ester is reduced to a hydroxymethyl group, followed by acetylation.
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Rationale: A selective reducing agent like lithium borohydride can reduce the ester in the presence of the benzoxazole ring. Subsequent acetylation with acetic anhydride provides the target methyl acetate functionality.
Experimental Protocol:
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Reduction: Dissolve the 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate intermediate (1.0 eq) in anhydrous THF (20 vol) and cool to 0 °C. Add lithium borohydride (1.5 eq) portion-wise. Stir at room temperature for 2-4 hours. Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to give the crude [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methanol.
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Acetylation: Dissolve the crude alcohol in dichloromethane (10 vol). Add pyridine (1.5 eq) and acetic anhydride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours. Wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify by column chromatography to obtain the final product, [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Aromatic protons, -OH, -NH₂, -OCH₃ |
| Methyl 3-hydroxy-4-(2-chloroacetamido)benzoate | C₁₀H₁₀ClNO₄ | 243.64 | Aromatic protons, -OH, -NH, -CH₂Cl, -OCH₃ |
| [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methanol | C₉H₈ClNO₂ | 197.62 | Aromatic protons, -CH₂Cl, -CH₂OH, -OH |
| [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate | C₁₁H₁₀ClNO₃ | 240.65 | Aromatic protons, -CH₂Cl, -CH₂O-, -COCH₃ |
Mechanistic Insights
Caption: Key steps in the formation of the benzoxazole ring.
The formation of the benzoxazole ring is the cornerstone of this synthesis. The process is initiated by the reduction of the amide carbonyl to an alcohol, which then participates in an intramolecular cyclization. The acidic workup facilitates the dehydration of the resulting hemiaminal intermediate to form the stable aromatic oxazole ring.
Conclusion
This technical guide has detailed a logical and experimentally viable synthetic route for [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate. The described pathway utilizes well-established organic transformations and provides a solid foundation for researchers to produce this and analogous compounds for further investigation in drug discovery and development programs. The protocols and rationale provided herein are intended to be a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link][1][6]
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Liu, K., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link][4][7]
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Yildiz-Oren, I., et al. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Mini-Reviews in Medicinal Chemistry, 20(1), 1. [Link][2]
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Kakkar, S., et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal, 12(1), 92. [Link][3]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link][5]
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PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. [Link][8]
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